![molecular formula C12H9N3O B1510243 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 1170735-10-0](/img/structure/B1510243.png)
5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Overview
Description
“5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H9N3O . It has a molecular weight of 211.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N3O/c1-9-6-15(8-14-9)12-3-2-10(7-16)4-11(12)5-13/h2-4,6-8H,1H3 . This indicates that the compound contains a methyl group attached to an imidazole ring, which is further connected to a benzonitrile group with a formyl substituent.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Antimicrobial and Anti-Tubercular Activities
- Novel benzimidazole-oxadiazole hybrid molecules, including variants of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, have demonstrated promising antimicrobial and anti-tubercular activities. These compounds showed potent activity against Mycobacterium tuberculosis H37Rv strain, with certain compounds outperforming standard drugs like pyrazinamide and ciprofloxacin. These molecules also exhibited low toxicity and good selectivity, making them strong candidates for further development as antimicrobial agents (Shruthi et al., 2016).
Corrosion Inhibition
- Benzimidazole bearing 1,3,4-oxadiazoles, structurally similar to 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, have been assessed for their corrosion inhibition properties on mild steel in sulphuric acid. These compounds form a protective layer on the metal surface, demonstrating mixed type behavior and indicating potential use in protecting metals against corrosion (Ammal et al., 2018).
Fluorescent Sensing
- Imidazole-based chemosensors derived from similar compounds have been developed for the reversible detection of cyanide and mercury ions. These sensors exhibit high sensitivity and selectivity, offering potential applications in environmental monitoring and safety (Emandi et al., 2018).
Coordination Polymers
- Coordination polymers constructed from bifurcating ligands related to 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile have been synthesized, revealing varied structural motifs and demonstrating potential for photoluminescence and magnetic studies (Aijaz et al., 2011).
Anticancer Studies
- Nitrile-functionalized N-heterocyclic carbene complexes based on the core structure of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile have shown promising in vitro anticancer activities against human derived colorectal cancer cell lines. These studies suggest potential therapeutic applications for these compounds (Zulikha et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-formyl-2-(4-methylimidazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-9-6-15(8-14-9)12-3-2-10(7-16)4-11(12)5-13/h2-4,6-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUIBRUJROZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743634 | |
Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |
CAS RN |
1170735-10-0 | |
Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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